REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][C:9]=1[N:10]1[C:14](=[O:15])[C:13]2=[CH:16][CH:17]=[CH:18][CH:19]=[C:12]2[C:11]1=[O:20])[NH2:6].[C:21](OC(=O)C)(=[O:23])[CH3:22]>N1C=CC=CC=1>[C:11]1(=[O:20])[N:10]([C:9]2[CH:8]=[CH:7][C:5]([NH:6][C:21](=[O:23])[CH3:22])=[CH:4][C:3]=2[CH3:2])[C:14](=[O:15])[C:13]2=[CH:16][CH:17]=[CH:18][CH:19]=[C:12]12 |f:0.1|
|
Name
|
aniline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CC=1C=C(N)C=CC1N1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
8.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was acetylated at room temperature
|
Type
|
CONCENTRATION
|
Details
|
After one day the mixture was concentrated in vacuo to a syrup which
|
Duration
|
1 d
|
Type
|
CUSTOM
|
Details
|
afforded a solid upon trituration with water
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 40°
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C=2C(C(N1C1=C(C=C(C=C1)NC(C)=O)C)=O)=CC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 16.3 mmol | |
AMOUNT: MASS | 4.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |